
3-Chloro-6-iodo-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-6-iodo-9H-carbazole is a heterocyclic aromatic compound that belongs to the carbazole family. Carbazoles are known for their unique structural properties and have been extensively studied for their applications in organic electronics, pharmaceuticals, and materials science. The presence of both chlorine and iodine atoms in the 3 and 6 positions, respectively, makes this compound particularly interesting for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-iodo-9H-carbazole typically involves the halogenation of 9H-carbazole. One common method is the iodination of 9H-carbazole followed by chlorination. For instance, a solution of 9H-carbazole and potassium iodide in acetic acid is heated to 100°C, and potassium iodate is added in portions to achieve iodination . The resulting 3-iodo-9H-carbazole can then be chlorinated using appropriate chlorinating agents under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-6-iodo-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Coupling Reactions: Palladium catalysts are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted carbazoles, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
3-Chloro-6-iodo-9H-carbazole has a wide range of scientific research applications:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its excellent optoelectronic properties.
Pharmaceuticals: The compound is studied for its potential use in drug development, particularly for its anticancer and antimicrobial properties.
Materials Science: It is used in the synthesis of conducting polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 3-Chloro-6-iodo-9H-carbazole depends on its specific application. In organic electronics, its high charge carrier mobility and photoconductivity are crucial for its function in devices like OLEDs and OPVs. In pharmaceuticals, the compound interacts with various molecular targets, including enzymes and receptors, to exert its biological effects. The exact pathways involved can vary based on the specific derivative and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Iodo-9H-carbazole
- 3-Bromo-9H-carbazole
- 2-Chloro-9H-carbazole
- 4-Bromo-9H-carbazole
- 2-Phenyl-9H-carbazole
Uniqueness
3-Chloro-6-iodo-9H-carbazole is unique due to the presence of both chlorine and iodine atoms, which provide distinct reactivity and properties compared to other carbazole derivatives. This dual halogenation allows for versatile chemical modifications and applications in various fields.
Propriétés
Numéro CAS |
52693-92-2 |
|---|---|
Formule moléculaire |
C12H7ClIN |
Poids moléculaire |
327.55 g/mol |
Nom IUPAC |
3-chloro-6-iodo-9H-carbazole |
InChI |
InChI=1S/C12H7ClIN/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12(10)15-11/h1-6,15H |
Clé InChI |
JQFHQNIWVCFQAZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Cl)C3=C(N2)C=CC(=C3)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


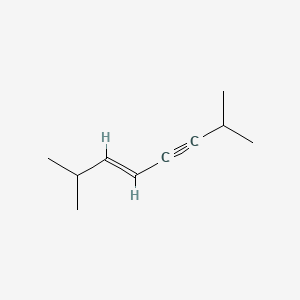
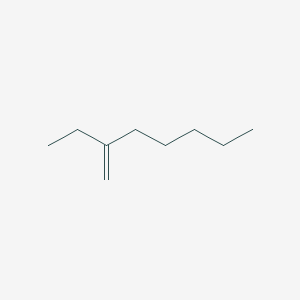
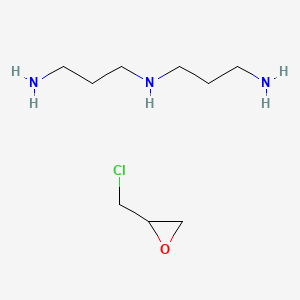
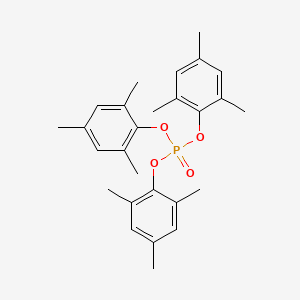

![3-Hydroxybenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14642124.png)
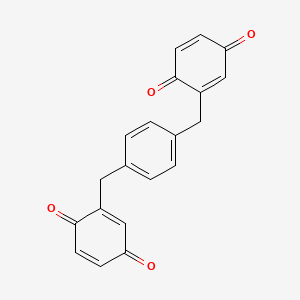
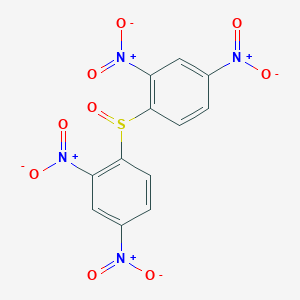
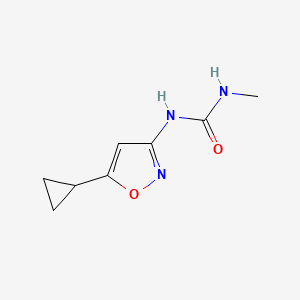
![9H-Pyrrolo[1,2-a]indol-9-one, 8-amino-5,7-dimethoxy-6-methyl-](/img/structure/B14642147.png)
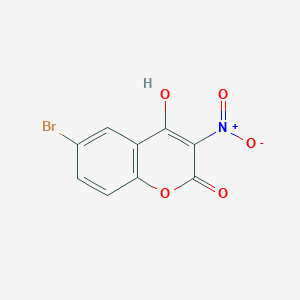
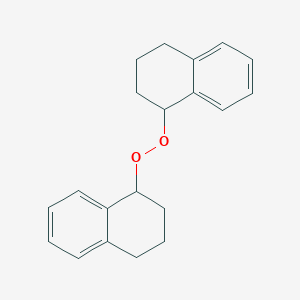
![4-[3-(2,4-Dinitrophenyl)prop-2-en-1-ylidene]-1-ethyl-1,4-dihydroquinoline](/img/structure/B14642159.png)
![2-[(1,3-Thiazol-5-yl)methylidene]hydrazine-1-carbothioamide](/img/structure/B14642181.png)
